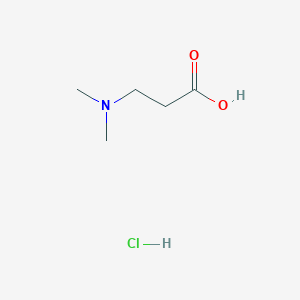
3-(Dimethylamino)propanoic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Dimethylamino)propanoic acid hydrochloride and similar compounds involves various chemical reactions, including the reaction of chloral with substituted anilines, leading to the formation of respective intermediates. These intermediates, upon treatment with thioglycolic acid, yield a series of compounds through a synthetic route that highlights the versatility of these reactions in generating a variety of products (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Dimethylamino)propanoic acid hydrochloride, such as betalains and other nitrogenous compounds, is characterized by specific core structures that undergo various spontaneous cyclization, condensation, and glucosylation steps. These structural modifications play a crucial role in determining the chemical behavior and properties of these compounds (Khan & Giridhar, 2015).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, showcasing their reactive nature. For example, the synthesis of polyoxymethylene dimethyl ethers (OME) from 3-(Dimethylamino)propanoic acid hydrochloride demonstrates its utility in producing oxygenated fuels, highlighting the compound's significance in industrial applications (Baranowski, Bahmanpour, & Kröcher, 2017).
Applications De Recherche Scientifique
“3-(Dimethylamino)propanoic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It’s often used in the field of organic chemistry as a building block . The compound is a white to almost white powder or crystal and it’s soluble in water .
-
Organic Chemistry Building Block : This compound is often used as a building block in the field of organic chemistry . It can be used to synthesize a wide range of organic compounds, including biologically active small molecules .
-
Amino Acids and Peptide Synthesis : It can be used in the synthesis of amino acids and peptides . Amino acids and peptides are fundamental components of proteins and play crucial roles in biological processes.
-
Organic Chemistry Building Block : This compound is often used as a building block in the field of organic chemistry . It can be used to synthesize a wide range of organic compounds, including biologically active small molecules .
-
Amino Acids and Peptide Synthesis : It can be used in the synthesis of amino acids and peptides . Amino acids and peptides are fundamental components of proteins and play crucial roles in biological processes.
Safety And Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKXYWGZCNBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468970 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanoic acid hydrochloride | |
CAS RN |
14788-12-6 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















